Guanidine, N,N'''-1,8-octanediylbis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

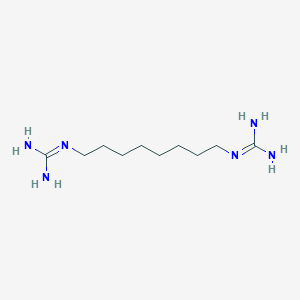

Guanidine, N,N’‘’-1,8-octanediylbis-, is a compound that belongs to the guanidine family, which is known for its high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of two guanidine groups connected by an octane chain. Guanidine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N,N’‘’-1,8-octanediylbis-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation . Another efficient method is the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness. Metal-catalyzed reactions and the use of polymer-supported guanidylation are common in industrial settings due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Guanidine, N,N’‘’-1,8-octanediylbis-, undergoes various types of chemical reactions, including:

Oxidation: Guanidine derivatives can be oxidized to form various products depending on the reaction conditions.

Reduction: Reduction reactions can convert guanidine derivatives into amines or other reduced forms.

Substitution: Guanidine derivatives can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Guanidine, N,N’‘’-1,8-octanediylbis-, has a wide range of scientific research applications:

Chemistry: Used as a strong base and nucleophile in various organic synthesis reactions.

Biology: Plays a role in the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of polymers, catalysts, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of guanidine, N,N’‘’-1,8-octanediylbis-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are crucial for its biological activities and potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Guanidine: A simple guanidine molecule with similar basicity and hydrogen bonding properties.

N,N’-Disubstituted Guanidines: Compounds with two guanidine groups connected by different linkers.

Cyclic Guanidines: Compounds with guanidine groups in a cyclic structure, such as 2-aminoimidazolines.

Uniqueness

Guanidine, N,N’‘’-1,8-octanediylbis-, is unique due to its specific structure with an octane linker, which provides distinct chemical and biological properties compared to other guanidine derivatives. Its ability to form strong hydrogen bonds and interact with various molecular targets makes it valuable in both research and industrial applications .

Actividad Biológica

Guanidine, N,N'''-1,8-octanediylbis- is a derivative of guanidine that has gained attention due to its potential biological activities and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Guanidine, N,N'''-1,8-octanediylbis- is characterized by its unique structure which includes a long hydrocarbon chain that may influence its solubility and interaction with biological membranes. The general formula for guanidine compounds is HNC NH 2 2, and this specific derivative incorporates an octanediyl linker that connects two guanidine groups.

Pharmacological Properties

Research indicates that guanidine derivatives exhibit a range of pharmacological properties:

- Antidiabetic Effects : Similar to other guanidine derivatives, this compound may influence glucose metabolism. Guanidine itself has historical use as an antihyperglycemic agent, leading to the development of metformin, a first-line treatment for type 2 diabetes .

- CNS Activity : Some studies suggest that guanidine derivatives can affect the central nervous system (CNS), potentially serving as neuroprotective agents or influencing neurotransmitter systems .

- Anti-inflammatory Properties : Guanidine compounds have been noted for their anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .

The mechanisms through which guanidine, N,N'''-1,8-octanediylbis- exerts its biological effects may include:

- Inhibition of Na+/H+ Exchangers : This action can lead to altered cellular ion balance and has implications in various physiological processes .

- Modulation of Nitric Oxide Synthase : By influencing nitric oxide levels, guanidine derivatives can affect vascular function and inflammatory responses .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of guanidine derivatives. Here are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidiabetic Activity | Demonstrated that guanidine derivatives improved insulin sensitivity in diabetic animal models. |

| Study 2 | CNS Effects | Found that certain guanidine compounds exhibited neuroprotective effects in models of neurodegeneration. |

| Study 3 | Anti-inflammatory Action | Reported a significant reduction in inflammatory markers in vitro when treated with guanidine derivatives. |

Safety and Toxicity

While many guanidine derivatives show promising biological activity, safety profiles are crucial for therapeutic applications. Guanidine itself has been associated with hepatotoxicity when used long-term, leading to a careful evaluation of its derivatives for safety in clinical settings .

Propiedades

IUPAC Name |

2-[8-(diaminomethylideneamino)octyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYNASTGNDRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C(N)N)CCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275007 |

Source

|

| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-48-1 |

Source

|

| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.